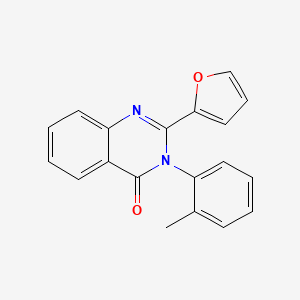![molecular formula C18H17ClN2OS B5887897 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5887897.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide, also known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTA-1 is a small molecule that belongs to the benzothiazole class of compounds. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide is not fully understood, but it is believed to act on a number of different targets in the body. One of the main targets is the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide may help to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been found to have a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of a range of inflammatory conditions.
Advantages and Limitations for Lab Experiments
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has a number of advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and study. It has also been found to have a range of biochemical and physiological effects, which makes it a promising candidate for further research.
However, there are also limitations to the use of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can effectively study its effects. Additionally, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are a number of future directions for research on N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide. One area of interest is in the development of more potent and selective inhibitors of acetylcholinesterase. This could lead to the development of more effective treatments for neurodegenerative diseases.
Another area of interest is in the study of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide's effects on other targets in the body. This could help to identify new therapeutic applications for the compound.
Finally, more research is needed to fully understand the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide. This could help to inform the design of future experiments and lead to the development of more effective treatments.
Synthesis Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been described in the literature. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-aminobenzothiazole in the presence of a reducing agent. The resulting intermediate is then reacted with 3-methylbutanoyl chloride to yield N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been studied for its potential therapeutic applications in a number of areas. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has been found to have neuroprotective effects, which may help to slow or prevent the progression of these diseases.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-11(2)9-17(22)20-12-7-8-14(19)13(10-12)18-21-15-5-3-4-6-16(15)23-18/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEJZPSLACUCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)

![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887837.png)
![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)
![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)

![2-adamantyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5887868.png)

![3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)


![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)